Enantiomer-Specific CCK Receptor Affinity: (S)-Proglumide vs. (R)-Proglumide Head-to-Head Comparison
(S)-Proglumide exhibits >10-fold lower affinity for CCK receptors compared to (R)-proglumide. Vendor-reported comparative binding data indicate that (R)-proglumide displays high-affinity CCK-B binding with an IC50 ≤ 10 μM, whereas (S)-proglumide shows low-affinity binding with an IC50 > 100 μM . This differential is supported by the literature finding that newer proglumide derivatives have pharmacological activity residing in the R-isomer, confirming the S-enantiomer as the less active stereoisomer [1].
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 μM (low affinity) |
| Comparator Or Baseline | (R)-Proglumide: IC50 ≤ 10 μM (high affinity) |
| Quantified Difference | >10-fold lower affinity for (S)-proglumide compared to (R)-proglumide |
| Conditions | In vitro CCK-B receptor binding assay; vendor technical datasheet comparative data |
Why This Matters
This >10-fold differential in CCK receptor binding enables (S)-proglumide to serve as a validated negative control enantiomer in experiments where CCK receptor engagement must be excluded to attribute effects specifically to receptor-mediated pharmacology.
- [1] Muralidhar RV, Chirumamilla RR, Ramachandran VN, Marchant R, Nigam P. Resolution of (RS)-proglumide using lipase from Candida cylindraceae. Bioorg Med Chem. 2002;10(5):1471-5. DOI: 10.1016/s0968-0896(01)00409-6. (States: 'Newer synthetic derivatives of proglumide have been synthesised in which the pharmacological activity resides in the R-isomer.') View Source
